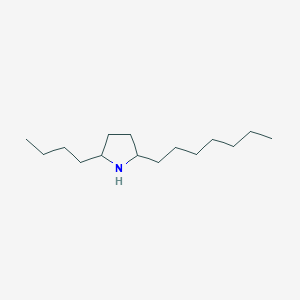

2-Butyl-5-heptylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-5-heptylpyrrolidine: is a nitrogen-containing heterocyclic compound with the molecular formula C15H31N . It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-heptylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a butyl-substituted pyrrolidine with a heptyl halide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified through distillation or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butyl-5-heptylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Substituted pyrrolidines with various functional groups.

Applications De Recherche Scientifique

Sigma Receptor Ligand Activity

Research has established that 2-butyl-5-heptylpyrrolidine exhibits significant affinity for sigma receptors, which are implicated in various neurological processes. A study identified the compound as a potent sigma receptor ligand with the following IC50 values:

| Receptor Type | IC50 (nM) |

|---|---|

| Sigma 1 | 2.0 |

| Sigma 2 | 22.7 |

| Dopamine D2 | >40,000 |

These findings suggest that the compound could be useful in developing treatments for conditions related to sigma receptor dysfunction, such as depression and schizophrenia .

Antimicrobial Properties

This compound has been shown to possess broad-spectrum antibacterial activity. In a study focused on its venom function in Megalomyrmex peetersi, the compound displayed effective antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values indicating its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.54 |

| Escherichia coli | 0.11 |

| Klebsiella pneumoniae | 0.22 |

The compound's ability to disrupt bacterial growth at low concentrations positions it as a potential candidate for developing new antibacterial agents .

Insecticidal Effects

The insecticidal properties of this compound have been explored in the context of ant venom studies. The compound was found to induce intoxication effects similar to those observed with known insecticides such as nicotine, suggesting its potential utility in pest management strategies .

Neuropharmacological Research

In a neuropharmacological context, the compound's role as a sigma receptor ligand has been investigated through various animal models. These studies indicate that administration of this compound can lead to alterations in behavior and neurological function, providing insights into its therapeutic potential for neurological disorders .

Antimicrobial Efficacy Against Resistant Strains

A significant case study highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study demonstrated that the compound could effectively inhibit bacterial growth, offering a promising avenue for addressing antibiotic resistance in clinical settings .

Conclusion and Future Directions

The applications of this compound are diverse, ranging from pharmacological uses targeting sigma receptors to its potential as an antibacterial agent against resistant bacterial strains. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical trials.

Mécanisme D'action

The mechanism of action of 2-Butyl-5-heptylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-one: A lactam derivative of pyrrolidine with similar structural properties.

Pyrrolidine-2,5-dione: Another derivative with potential biological activities.

Prolinol: A hydroxylated pyrrolidine used in asymmetric synthesis.

Uniqueness: 2-Butyl-5-heptylpyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its long alkyl chains contribute to its lipophilicity and potential interactions with lipid membranes, making it distinct from other pyrrolidine derivatives .

Propriétés

Numéro CAS |

61772-92-7 |

|---|---|

Formule moléculaire |

C15H31N |

Poids moléculaire |

225.41 g/mol |

Nom IUPAC |

2-butyl-5-heptylpyrrolidine |

InChI |

InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |

Clé InChI |

FIXZYWKWWCBXRZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1CCC(N1)CCCC |

SMILES canonique |

CCCCCCCC1CCC(N1)CCCC |

Synonymes |

2-butyl-5-heptylpyrrolidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.